REACTION_CXSMILES
|
[OH:1][CH2:2][C:3]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[C:6]([C:13]([OH:15])=[O:14])=[CH:5][CH:4]=1.[CH3:16]O>C(OCC)(=O)C.CCCCCC>[OH:1][CH2:2][C:3]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[C:6]([C:13]([O:15][CH3:16])=[O:14])=[CH:5][CH:4]=1 |f:2.3|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
OCC1=CC=C(C2=CC=CC=C12)C(=O)O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
H2 SO4
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
ethyl acetate hexane
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC.CCCCCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The insolubles were filtered off
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Type
|
WASH
|
Details
|
washed with aqueous NaHCO3 (2×), brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give a yellow oil
|
Name
|
|
Type
|
product
|
Smiles
|
OCC1=CC=C(C2=CC=CC=C12)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.3 g | |
YIELD: PERCENTYIELD | 35% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |